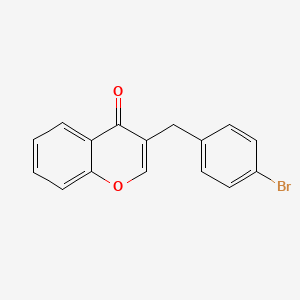
3-(4-bromobenzyl)-4H-chromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-bromobenzyl)-4H-chromen-4-one is an organic compound that belongs to the class of chromones Chromones are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-bromobenzyl)-4H-chromen-4-one typically involves a multi-step process. One common method includes the bromination of benzyl alcohol to form 4-bromobenzyl alcohol, followed by its conversion to 4-bromobenzyl chloride. This intermediate is then reacted with chromone under specific conditions to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve continuous-flow protocols for bromination reactions, which are activated using household compact fluorescent lamps (CFLs) and acetonitrile as the solvent. This method avoids hazardous chlorinated solvents and allows for efficient production .
Chemical Reactions Analysis
Types of Reactions
3-(4-bromobenzyl)-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The bromobenzyl group can be oxidized to form corresponding aldehydes or acids.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The bromine atom in the bromobenzyl group can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides are used under basic conditions
Major Products Formed
Oxidation: 4-bromobenzaldehyde or 4-bromobenzoic acid.
Reduction: 4-bromobenzyl alcohol.
Substitution: Various substituted benzyl derivatives
Scientific Research Applications
3-(4-bromobenzyl)-4H-chromen-4-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential anti-inflammatory and neuroprotective properties.
Industry: Utilized in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 3-(4-bromobenzyl)-4H-chromen-4-one involves its interaction with specific molecular targets. For instance, as a COX inhibitor, it binds to the active site of the enzyme, preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation . The bromobenzyl group enhances its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
4-bromobenzyl chloride: Used as an intermediate in organic synthesis.
4-bromobenzaldehyde: Involved in the synthesis of Schiff bases and other aromatic compounds.
4-bromobenzyl alcohol: A precursor in the synthesis of various organic molecules
Uniqueness
3-(4-bromobenzyl)-4H-chromen-4-one is unique due to its chromone backbone, which imparts distinct biological activities.
Biological Activity
3-(4-bromobenzyl)-4H-chromen-4-one is a synthetic derivative of chroman-4-one, a compound known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and antioxidant properties, supported by data tables and case studies.
Chemical Structure and Properties
The compound features a chromenone backbone, which allows it to interact with various biological targets. The presence of the bromobenzyl group enhances its lipophilicity and potentially its bioactivity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. It has been tested against several cancer cell lines, including:
| Cell Line | Type of Cancer | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| MCF-7 | Breast Cancer | 20.1 | Induction of apoptosis and cell cycle arrest |
| HCT-116 | Colon Cancer | 25.0 | DNA fragmentation and modulation of CDK4/Bcl-2 pathways |
| HeLa | Cervical Cancer | 42.8 | Up-regulation of pro-apoptotic genes (P53, Bax) |
Case Study: MCF-7 Cell Line
In a study examining the effects of various chromone derivatives on MCF-7 cells, this compound demonstrated significant cytotoxicity. The mechanism involved the down-regulation of anti-apoptotic genes like Bcl-2 and up-regulation of pro-apoptotic genes such as P53 and Bax, leading to increased apoptosis rates in treated cells .
Antimicrobial Activity
The compound also exhibits antimicrobial properties. It has been tested against various bacterial strains with promising results:
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Activity Type |
|---|---|---|
| Staphylococcus aureus | 15.625 - 62.5 | Bactericidal |
| Escherichia coli | 62.5 - 125 | Bacteriostatic |
The antimicrobial activity is attributed to the inhibition of protein synthesis and disruption of cell membrane integrity .
Antioxidant Activity
Antioxidant properties are crucial for combating oxidative stress-related diseases. The antioxidant capacity of this compound was evaluated using DPPH scavenging assays:
| Assay | Inhibition (%) |
|---|---|
| DPPH Radical Scavenging | 66.4 - 213.9 |
This indicates that the compound effectively scavenges free radicals, suggesting its potential as a therapeutic agent in oxidative stress-related conditions .
Molecular Docking Studies
Molecular docking studies have been conducted to understand the binding affinity of this compound with key biological targets such as CDK4 and Bcl-2. The results showed strong binding interactions characterized by hydrophobic contacts and hydrogen bonding, which correlate with the observed biological activities .
Properties
CAS No. |
82018-88-0 |
|---|---|
Molecular Formula |
C16H11BrO2 |
Molecular Weight |
315.16 g/mol |
IUPAC Name |
3-[(4-bromophenyl)methyl]chromen-4-one |
InChI |
InChI=1S/C16H11BrO2/c17-13-7-5-11(6-8-13)9-12-10-19-15-4-2-1-3-14(15)16(12)18/h1-8,10H,9H2 |
InChI Key |
BBZYDRSZLIIBQV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=CO2)CC3=CC=C(C=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















